
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide is a chemical compound that belongs to the class of dibenzo(b,e)(1,4)diazepines
Métodos De Preparación
The synthesis of 5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the following steps:
Formation of the dibenzo(b,e)(1,4)diazepine core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,e)(1,4)diazepine core structure.
Introduction of the diethylamino propyl group: This step involves the alkylation of the dibenzo(b,e)(1,4)diazepine core with a diethylamino propyl halide under basic conditions.
Oxidation to form the N-oxide: The final step involves the oxidation of the nitrogen atom in the diazepine ring to form the N-oxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions to form higher oxidation state products.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The diethylamino propyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, zinc and acetic acid for reduction, and alkyl or aryl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide can be compared with other similar compounds, such as:
5-(2-(Diethylamino)ethyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide: This compound has a similar structure but with a different alkyl chain length.
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide: This compound has a similar structure but with different alkyl substituents on the nitrogen atom.
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: This compound lacks the N-oxide group and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
33662-62-3 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
11-[3-(diethylamino)propyl]-5-hydroxybenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O2/c1-3-21(4-2)14-9-15-22-17-11-6-5-10-16(17)20(24)23(25)19-13-8-7-12-18(19)22/h5-8,10-13,25H,3-4,9,14-15H2,1-2H3 |
Clave InChI |
BIDVGQICULLMTO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


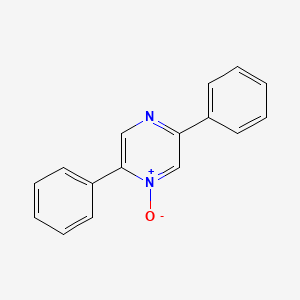
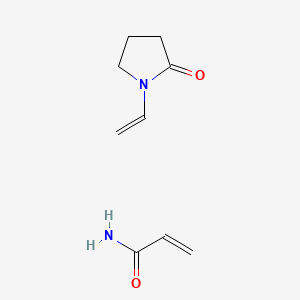

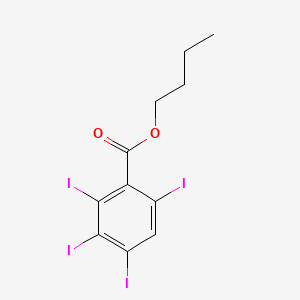
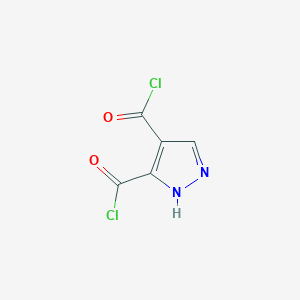
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
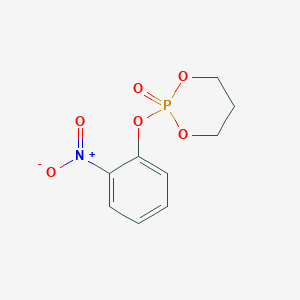
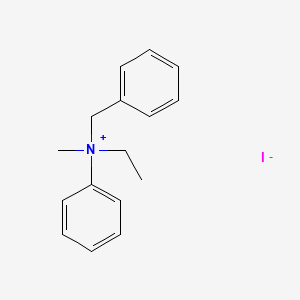



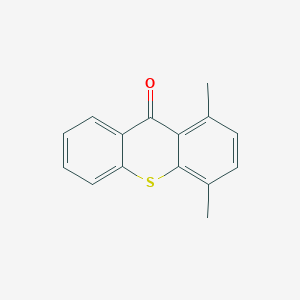

![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
